molecular formula C19H20O4 B1325919 Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate CAS No. 898752-67-5

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

Cat. No.: B1325919
CAS No.: 898752-67-5
M. Wt: 312.4 g/mol
InChI Key: FRKFYPMMVYUFAK-UHFFFAOYSA-N
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Description

It was first introduced in the 1970s and has since become one of the most commonly used insecticides due to its high efficacy, low toxicity to mammals, and relatively low environmental persistence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(3-phenoxyphenyl)valeric acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization to meet commercial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-oxo-5-(3-phenoxyphenyl)valeric acid.

    Reduction: Ethyl 5-hydroxy-5-(3-phenoxyphenyl)valerate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its effects on insect physiology and its potential as an insecticide.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of insecticides and pest control products.

Mechanism of Action

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate exerts its effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels contributes to its low toxicity in mammals.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

    Cypermethrin: Known for its high potency and broad-spectrum activity.

    Deltamethrin: Highly effective against a wide range of insect pests.

Uniqueness

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is unique due to its specific structural features, which confer high efficacy and low mammalian toxicity. Its phenoxyphenyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively .

Properties

IUPAC Name

ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-22-19(21)13-7-12-18(20)15-8-6-11-17(14-15)23-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKFYPMMVYUFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645596
Record name Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-67-5
Record name Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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